Estazolam-d5

Beschreibung

BenchChem offers high-quality Estazolam-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Estazolam-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

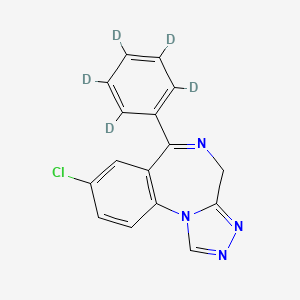

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4/c17-12-6-7-14-13(8-12)16(11-4-2-1-3-5-11)18-9-15-20-19-10-21(14)15/h1-8,10H,9H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCHDCWJMGXXRH-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=CN3C4=C2C=C(C=C4)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718714 | |

| Record name | 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170082-16-3 | |

| Record name | 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170082-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Estazolam-d5 as a Reference Standard

Executive Summary

Estazolam-d5 is the stable isotope-labeled analog of Estazolam, a triazolobenzodiazepine derivative used clinically as a hypnotic and anxiolytic. In analytical chemistry, Estazolam-d5 serves as a critical Internal Standard (IS) for the quantification of Estazolam in biological matrices (blood, urine, hair) using Isotope Dilution Mass Spectrometry (IDMS).

This guide details the physicochemical properties, fragmentation mechanics, and experimental protocols required to utilize Estazolam-d5 effectively. By correcting for matrix effects, extraction efficiency, and ionization variability, Estazolam-d5 ensures the generation of legally defensible and scientifically robust data in forensic and clinical workflows.

Chemical Identity and Architecture

The core distinction between native Estazolam and its deuterated analog lies in the isotopic substitution on the pendant phenyl ring. This modification alters the molecular weight while retaining the chromatographic behavior and ionization efficiency of the parent molecule.

Comparative Physicochemical Properties

| Property | Estazolam (Native) | Estazolam-d5 (Internal Standard) |

| IUPAC Name | 8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | 8-chloro-6-(phenyl-d5)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

| CAS Number | 29975-16-4 | 170082-16-3 |

| Molecular Formula | C₁₆H₁₁ClN₄ | C₁₆H₆D₅ClN₄ |

| Exact Mass (Monoisotopic) | 294.07 | 299.10 |

| Molecular Weight | 294.74 g/mol | 299.77 g/mol |

| Deuterium Position | N/A | Phenyl ring (positions 2', 3', 4', 5', 6') |

| pKa | ~1.7 (Basic nitrogen) | ~1.7 (Negligible isotope effect on pKa) |

Structural Integrity and Labeling

The five deuterium atoms are located on the C6-phenyl ring. This position is strategically chosen because the phenyl ring is metabolically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous solvents, ensuring the isotopic label remains intact during sample preparation and storage.

Mass Spectrometry Mechanics

The utility of Estazolam-d5 relies on its specific fragmentation behavior in tandem mass spectrometry (LC-MS/MS). The deuterated phenyl ring must be retained in the product ion to maintain the mass shift relative to the native analyte.

Fragmentation Pathway (Mechanism of Action)

Estazolam and its d5-analog typically undergo collision-induced dissociation (CID) involving the loss of the triazole moiety or nitrogen gas (N₂).

-

Native Transition: m/z 295.1

267.1 (Loss of N₂, -28 Da) -

d5-Analog Transition: m/z 300.1

272.1 (Loss of N₂, -28 Da)

Because the loss of N₂ occurs from the triazole ring, the phenyl-d5 group remains attached to the core benzodiazepine structure. This preserves the +5 Da mass shift in the product ion, preventing "cross-talk" or interference between the analyte and the standard.

Visualization: Fragmentation Logic

Figure 1: Comparative fragmentation pathway showing the conservation of the deuterium label in the primary product ion, essential for selective MRM detection.

Experimental Workflow

To achieve high precision, the internal standard must be introduced at the earliest possible step of the analytical workflow. The following protocol outlines a validated Solid Phase Extraction (SPE) method for urine analysis.

Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 1 mg of Estazolam-d5 in 1 mL of LC-MS grade Methanol. Store at -20°C.

-

Working Internal Standard (1 µg/mL): Dilute the stock 1:1000 in water/methanol (80:20).

-

Hydrolysis Buffer: 0.5 M Ammonium Acetate (pH 5.0) with

-glucuronidase (if analyzing metabolites).[1]

Extraction Protocol (SPE)

-

Sample Pre-treatment:

-

Aliquot 200 µL of urine.

-

CRITICAL STEP: Add 20 µL of Estazolam-d5 Working IS (Final conc. 100 ng/mL). Vortex immediately to equilibrate.

-

Add 200 µL Hydrolysis Buffer. Incubate at 60°C for 1 hour (optional for parent drug, required for glucuronides).

-

-

SPE Loading:

-

Wash:

-

Wash 1: 1 mL 0.1% Formic Acid (removes neutrals/anionics).

-

Wash 2: 1 mL Methanol (removes hydrophobic interferences).

-

-

Elution:

-

Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

-

Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL Mobile Phase Initial (90:10 Water:ACN).

-

LC-MS/MS Parameters

| Parameter | Setting |

| Column | C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm) |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode |

| MRM Transition (Quant) | 300.1 |

| MRM Transition (Qual) | 300.1 |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow emphasizing the early introduction of the internal standard to correct for recovery losses.

Quality Assurance: Isotopic Purity & Interference

The reliability of Estazolam-d5 depends on its Isotopic Purity . Incomplete deuteration can lead to the presence of d0 (native), d1, d2, etc., species in the standard solution.

The "Cross-Talk" Phenomenon

If the Estazolam-d5 standard contains traces of Estazolam-d0 (native), the IS will contribute to the analyte signal, causing false positives or overestimation of concentration.

-

Requirement: The contribution of the IS to the native MRM channel (295

267) should be < 0.1% of the analyte's Lower Limit of Quantitation (LLOQ). -

Verification: Inject a high concentration of Estazolam-d5 (e.g., 1000 ng/mL) and monitor the native transition (295

267). Any signal detected is the "Isotopic Interference."

Stability

Estazolam-d5 is light-sensitive (like most benzodiazepines). Stock solutions must be stored in amber glass vials at -20°C. Under these conditions, stability is typically valid for 12 months.

References

-

National Institute of Standards and Technology (NIST). Estazolam Mass Spectrum and Chemical Properties. NIST Chemistry WebBook, SRD 69. [Link]

-

Waters Corporation. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Application Note 720006176EN. [Link]

-

National Institutes of Health (NIH) - PubChem. Estazolam Compound Summary. CID 3261. [Link]

Sources

Technical Whitepaper: Estazolam-d5 – Physicochemical Profile and Analytical Applications

Executive Summary

Estazolam-d5 is the stable isotope-labeled analog of Estazolam, a high-potency triazolobenzodiazepine used clinically for insomnia and strictly regulated as a Schedule IV substance.[1] In the domain of bioanalysis and forensic toxicology, Estazolam-d5 serves a critical function as an Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS) , where it corrects for matrix effects, ionization suppression, and extraction variability.[1] This guide provides a definitive technical profile of Estazolam-d5, detailing its physicochemical properties, stability mechanisms, and a validated workflow for its application in clinical quantification.

Identity & Physicochemical Profile[2][3][4][5][6][7]

Unlike generic reagents, the quality of an internal standard is defined by its isotopic purity and the specific position of the deuterium labels.[1] Estazolam-d5 typically carries five deuterium atoms on the pendant phenyl ring.[1] This location is strategically chosen to ensure metabolic and chemical stability, preventing deuterium-hydrogen exchange during sample preparation or storage.[1]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Compound Name | Estazolam-d5 | Deuterated Analog |

| CAS Number | 170082-16-3 | Distinct from parent Estazolam (29975-16-4) |

| IUPAC Name | 8-chloro-6-(phenyl-d5)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | Label position: Phenyl ring |

| Molecular Formula | C₁₆H₆D₅ClN₄ | |

| Molecular Weight | 299.77 g/mol | +5.03 Da shift from parent (294.[1][2][3][4][5][6]74) |

| Appearance | White Crystalline Solid | Often supplied as 100 µg/mL or 1 mg/mL in Methanol |

| Solubility | Methanol, DMSO, DMF, Ethanol | Practically insoluble in water |

| pKa | ~2.8 (Triazole nitrogen) | Weak base |

| LogP | ~4.7 | Highly lipophilic; requires organic solvent for stock |

| Isotopic Purity | ≥ 99% Deuterated forms | Essential to minimize "M0" contribution to analyte signal |

Technical Deep Dive: The Deuterium Advantage

Mechanism of Stability

The choice of the phenyl ring for deuteration (C6-Phenyl-d5) is not arbitrary.[1]

-

Metabolic Stability: The primary metabolism of Estazolam involves hydroxylation at the C4 position (forming 4-hydroxyestazolam).[1] By placing labels on the phenyl ring, the IS retains its mass shift even if minor degradation occurs at the diazepine ring, although the IS is intended to mimic the parent drug's extraction behavior, not its metabolism.

-

Chemical Inertness: Deuterium on aromatic rings is far less susceptible to acid/base-catalyzed exchange compared to aliphatic protons near electron-withdrawing groups (e.g., the C4 methylene protons).[1] This ensures the mass signature (m/z 300.[1]1) remains constant throughout acidic extraction protocols.[1]

Mass Shift & Cross-Talk

Estazolam-d5 provides a +5 Da mass shift .[1] In LC-MS/MS, this is sufficient to avoid spectral overlap with the natural isotopic envelope of Estazolam (M+1, M+2 isotopes).[1]

-

Parent (M+0): 295.1 m/z[1]

-

IS (M+5): 300.1 m/z[1]

-

Risk: If the mass shift were only +1 or +2 Da, the natural ¹³C or ³⁷Cl isotopes of the parent drug could contribute signal to the IS channel (Cross-talk), biasing quantification. +5 Da eliminates this risk.[1]

Analytical Application: LC-MS/MS Protocol

This section outlines a validated workflow for quantifying Estazolam in biological matrices (urine/plasma) using Estazolam-d5. The protocol utilizes Solid Phase Extraction (SPE) for maximum cleanliness, essential for high-sensitivity forensic applications.[1]

Experimental Workflow Diagram

Figure 1: Optimized SPE-LC-MS/MS workflow for Benzodiazepine analysis using Estazolam-d5.

Mass Spectrometry Parameters (MRM)

The following transitions are selected based on collision-induced dissociation (CID). The primary transition represents the loss of the triazole ring moiety (typically N₂ or similar fragment), a characteristic cleavage for triazolobenzodiazepines.[1]

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Role |

| Estazolam | 295.1 [M+H]⁺ | 267.1 | 25-30 eV | Quantifier |

| 295.1 [M+H]⁺ | 205.1 | 40 eV | Qualifier | |

| Estazolam-d5 | 300.1 [M+H]⁺ | 272.1 | 25-30 eV | Internal Standard |

Note: The shift from 267.1 to 272.1 in the product ion confirms that the specific fragment retained the deuterated phenyl ring.

Chromatographic Conditions

-

Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm).[1] Biphenyl phases offer superior selectivity for benzodiazepines due to pi-pi interactions.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate).[1]

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B (Re-equilibration)

-

-

Flow Rate: 0.4 – 0.6 mL/min.[1]

Handling, Storage, and Safety[3]

Regulatory Status

Estazolam is a Schedule IV Controlled Substance in the United States and similarly regulated globally.[1]

-

Requirement: Laboratories must possess a valid DEA registration (or local equivalent) to purchase and store Estazolam-d5.[1]

-

Documentation: Usage must be logged in controlled substance inventories.[1]

Storage Protocols

-

Stock Solutions (Methanol): Store at -20°C or lower . Stable for ≥ 12 months if sealed in amber ampoules to prevent evaporation.[1]

-

Working Solutions: Prepare fresh weekly or store at 4°C for up to 1 month.

-

Light Sensitivity: Benzodiazepines can be light-sensitive; minimize exposure to direct UV light.[1]

Safety

-

Hazard: Toxic if swallowed.[1] Methanol carrier is flammable and toxic.[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during preparation to prevent inhalation of methanolic vapors.[1]

References

-

Cerilliant / Sigma-Aldrich. Estazolam-d5 Certified Reference Material Datasheet. Accessed October 2023.[1]

-

Cayman Chemical. Estazolam Product Information & Physicochemical Data.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3261: Estazolam.

-

Shimadzu Application News. LC-MS/MS Analysis of Benzodiazepines in Serum using CLAM-2040.

- Journal of Analytical Toxicology.Simultaneous Quantitation of Benzodiazepines in Urine by LC-MS/MS.

Sources

- 1. Estazolam | C16H11ClN4 | CID 3261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nomor CAS: ESTAZOLAM-D5: 170082-16-3 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 3. Estazolam CAS#: 29975-16-4 [m.chemicalbook.com]

- 4. Estazolam [webbook.nist.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. ESTAZOLAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

The Analytical Imperative: A Technical Guide to the Mass Shift of Estazolam-d5 for Robust Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative bioanalysis, particularly within regulated drug development, the use of stable isotope-labeled (SIL) internal standards is the undisputed gold standard for liquid chromatography-mass spectrometry (LC-MS) assays.[1] This technical guide provides an in-depth examination of the mass shift between the native benzodiazepine, estazolam, and its deuterated analog, estazolam-d5. Moving beyond a simple statement of the mass difference, this document, intended for senior application scientists and researchers, delves into the causality behind its use, the practical implementation in a bioanalytical workflow, and the validation requirements that ensure data integrity. We will explore the core principles of isotopic labeling, detail a step-by-step LC-MS/MS protocol, and provide the technical rationale for experimental choices, grounding the discussion in authoritative regulatory expectations.

Introduction: The Principle of Isotopic Dilution in Bioanalysis

The fundamental goal of quantitative bioanalysis is to determine the precise concentration of an analyte within a complex biological matrix such as plasma, serum, or urine.[1] These matrices are inherently "dirty," containing a myriad of endogenous components that can interfere with the analytical process, leading to phenomena like ion suppression or enhancement in the mass spectrometer.[2] To correct for these variations and for inevitable sample loss during extraction and handling, an internal standard (IS) is incorporated into the analytical workflow.[3]

An ideal internal standard co-elutes with the analyte and experiences the same matrix effects and extraction recovery.[3] A stable isotope-labeled version of the analyte, such as estazolam-d5, represents the pinnacle of internal standard selection. It is chemically identical to the native compound, ensuring its physicochemical behavior is virtually indistinguishable throughout sample preparation and chromatographic separation.[1][2] However, its increased mass allows it to be distinctly measured by the mass spectrometer, providing a reliable reference for accurate quantification.[1] The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend the use of a SIL-IS for mass spectrometric assays to ensure the highest degree of precision and accuracy.[4][5]

The Estazolam to Estazolam-d5 Mass Shift: A Quantitative Deep Dive

The core of this isotopic pairing lies in the deliberate and stable incorporation of deuterium (²H or D), a heavy isotope of hydrogen, into the estazolam molecule.

Molecular Structures and Mass Calculation

-

Estazolam (Native Compound):

-

Estazolam-d5 (Deuterated Internal Standard):

The designation "d5" signifies that five hydrogen atoms on the phenyl ring have been replaced by five deuterium atoms. The mass of a proton (the nucleus of a hydrogen atom) is approximately 1.0078 atomic mass units (amu), while the mass of a deuteron (the nucleus of a deuterium atom, containing one proton and one neutron) is approximately 2.0141 amu. This results in a nominal mass increase of 1 amu for each deuterium substitution.

Therefore, the nominal mass shift between estazolam and estazolam-d5 is +5 Da. This mass difference is sufficiently large to prevent isotopic crosstalk, where the natural isotopic abundance of the native analyte would interfere with the signal of the internal standard.[3]

Mass Spectrometric Parameters

In a typical LC-MS/MS experiment using a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored in a process called Multiple Reaction Monitoring (MRM). This highly selective technique ensures that only the ions of interest are detected.

| Parameter | Estazolam (Native) | Estazolam-d5 (IS) | Rationale |

| Precursor Ion ([M+H]⁺) | m/z 295.1 | m/z 300.1 | Represents the protonated molecule. The +5 Da shift is clearly observed.[11][12] |

| Quantifier Product Ion | m/z 267.1 | m/z 272.0 | A stable and abundant fragment ion used for quantification.[11][12] The +5 Da shift is maintained in this fragment, indicating the deuterium labels are on a part of the molecule retained after fragmentation. |

| Qualifier Product Ion | m/z 205.0 | m/z 205.0 | A second fragment ion used for identity confirmation. In this case, the fragment likely corresponds to a part of the molecule that has lost the deuterated phenyl group, resulting in the same mass for both the analyte and IS. |

Table 1: Key Mass Spectrometric Parameters for Estazolam and Estazolam-d5.

Experimental Protocol: Quantitative Analysis of Estazolam in Human Plasma

This section outlines a robust, self-validating protocol for the quantification of estazolam in human plasma using estazolam-d5 as the internal standard.

Materials and Reagents

-

Estazolam certified reference standard

-

Estazolam-d5 certified reference standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (screened blank)

-

96-well protein precipitation plates

Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fda.gov [fda.gov]

- 6. Estazolam [webbook.nist.gov]

- 7. Estazolam | C16H11ClN4 | CID 3261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. merckindex.rsc.org [merckindex.rsc.org]

- 9. Estazolam CAS#: 29975-16-4 [m.chemicalbook.com]

- 10. Nomor CAS: ESTAZOLAM-D5: 170082-16-3 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 11. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shimadzu.eu [shimadzu.eu]

Deuterated Estazolam Internal Standard Isotopic Purity: A Technical Guide

Executive Summary

In regulated bioanalysis (LC-MS/MS), the internal standard (IS) is the primary anchor for quantitative accuracy.[1] While stable isotope-labeled (SIL) standards are the gold standard, they are not inert bystanders. Isotopic purity —specifically the presence of non-labeled drug (

For Estazolam (C

Part 1: The Physics of Quantification & Isotopic Interference

The Two Vectors of Interference

In an LC-MS/MS assay using Estazolam-d5 as the internal standard, interference flows in two distinct directions. Understanding this causality is essential for troubleshooting.

-

Forward Interference (IS

Analyte):-

Cause: The Estazolam-d5 standard contains a trace amount of Estazolam-d0 (native drug) due to incomplete synthesis or purification.

-

Effect: Even in a "blank" sample spiked only with IS, a signal appears in the analyte transition channel.

-

Impact: This artificially elevates the intercept of the calibration curve, limiting the achievable LLOQ.

-

-

Reverse Interference (Analyte

IS):-

Cause: High concentrations of the analyte (at ULOQ) generate natural isotopes (e.g.,

C, -

Effect: The IS signal area increases in high-concentration samples.

-

Impact: This causes non-linearity at the upper end of the curve (quadratic fit required) and can mask recovery issues.

-

The Chlorine Factor

Estazolam contains one Chlorine atom. Natural Chlorine exists as

-

Estazolam-d0 (Native): Mass ~294 (

Cl) and ~296 ( -

Estazolam-d5 (IS): Mass ~299 (

Cl) and ~301 (

Critical Insight: A mass difference of +5 Da (d5) is generally sufficient to avoid Reverse Interference from the analyte's M+2 isotope (

Part 2: Material Characterization & CoA Analysis

Before method development, the Certificate of Analysis (CoA) for the Estazolam-d5 material must be scrutinized. Do not rely solely on "Chemical Purity"; you must evaluate Isotopic Purity .

Interpreting Isotopic Distribution

A high-quality CoA will list the isotopic distribution, often normalized to the main peak.

| Isotope | Specification | Impact |

| D0 (Native) | < 0.5% | CRITICAL. Directly contributes to analyte background. |

| D1 - D4 | < 10% | Less critical, but reduces the effective concentration of the primary D5 species. |

| D5 (Target) | > 98% | The active internal standard species. |

Application Scientist Note: If the CoA states "Isotopic Purity: 99%", this usually means the sum of D-labeled species. You must specifically ask for the D0 content . If D0 is 0.1%, and your IS concentration is 100 ng/mL, you are effectively spiking 0.1 ng/mL of analyte into every sample. If your LLOQ is 0.05 ng/mL, this IS is unusable.

Part 3: Experimental Protocol (Validation)

This protocol validates the IS purity within the actual LC-MS/MS system, accounting for column recovery and MS ionization efficiency.

The "Zero-Blank" Interference Test

Objective: Quantify the Forward Interference (IS

Step-by-Step Methodology:

-

Preparation:

-

Double Blank: Extracted matrix without Analyte and without IS.

-

Zero Blank: Extracted matrix without Analyte, spiked with IS at the working concentration.

-

LLOQ Sample: Extracted matrix spiked with Analyte at LLOQ and IS.

-

-

LC-MS/MS Analysis: Inject the samples in the following order: Double Blank

Zero Blank -

Calculation:

Acceptance Criteria (FDA/EMA M10):

-

The response in the Zero Blank must be

20% of the LLOQ response. -

Best Practice: Aim for < 5% to ensure robustness.[2]

The "ULOQ Cross-Talk" Test

Objective: Quantify Reverse Interference (Analyte

Step-by-Step Methodology:

-

Preparation:

-

ULOQ (No IS): Extracted matrix spiked with Analyte at ULOQ level, without IS.

-

Zero Blank: Extracted matrix with IS only.

-

-

LC-MS/MS Analysis: Monitor the IS transition channel for the ULOQ (No IS) sample.

-

Calculation:

Acceptance Criteria:

-

The response must be

5% of the average IS response.

Part 4: Visualization of Workflows

Interference Logic Diagram

This diagram illustrates the physical pathways of signal contamination.

Caption: Signal pathways in MS/MS. Red dashed line indicates the "Forward Interference" caused by isotopic impurity (D0).

Validation Decision Tree

A logical workflow for assessing IS suitability.

Caption: Decision tree for validating Internal Standard isotopic purity before full method validation.

Part 5: Troubleshooting & Optimization

The Deuterium Isotope Effect

Deuterium is slightly more lipophilic than Hydrogen. In high-resolution chromatography (UPLC), Estazolam-d5 may elute slightly earlier than Estazolam-d0 .

-

Risk: If the retention time shift is significant (> 0.1 min), the IS may not perfectly compensate for matrix effects that occur at the exact elution time of the analyte.

-

Solution: Ensure the shift is minimized. If separation occurs, verify that the Matrix Factor (MF) is consistent between the Analyte RT and the IS RT.

Back-Exchange

Certain positions on the benzodiazepine ring can be labile. If the deuterium labels are on exchangeable protons (e.g., acidic protons), they may swap with H from the mobile phase (water/methanol), effectively turning D5 back into D0 during the run.

-

Verification: Incubate the IS in the mobile phase for 24 hours and re-inject. If the D0 peak increases, the IS is chemically unstable and unsuitable.

References

-

U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

-

Cerilliant. (2015). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative LC-MS/MS. Retrieved from [Link]

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Estazolam-d5 Stable Isotope Labeling & Bioanalytical Application

Executive Summary

This technical guide details the structural logic, synthesis considerations, and bioanalytical application of Estazolam-d5 , the deuterated internal standard (IS) used for the quantification of Estazolam in biological matrices.

For researchers and drug development professionals, the selection of the pendant phenyl ring (Position 6) as the labeling site is not arbitrary; it is a strategic choice designed to maximize metabolic stability and minimize isotopic scrambling. This guide provides the mechanistic rationale, validated LC-MS/MS protocols, and visualization of the labeling strategy.

Part 1: Structural Anatomy & Labeling Logic

The Target Molecule: Estazolam

Estazolam is a triazolo[4,3-a][1,4]benzodiazepine.[1][2] Its core structure consists of a diazepine ring fused to a benzene ring (bearing a chlorine at position 8) and a triazole ring. Crucially, a phenyl ring is attached at position 6.[3]

The Labeling Position: 6-Phenyl Ring

The industry-standard stable isotope label, Estazolam-d5 , incorporates five deuterium atoms (

Why this position?

-

Metabolic Stability: The primary metabolism of Estazolam involves hydroxylation at the 4-position (on the diazepine ring) or oxidation of the triazole methyl group (if present, though Estazolam lacks this methyl compared to Alprazolam). The 6-phenyl ring is relatively resistant to Phase I metabolic oxidation compared to the aliphatic regions, ensuring the label remains intact during metabolic profiling.

-

Chemical Inertness: The aromatic protons on the phenyl ring are non-exchangeable under standard physiological and extraction conditions (pH 2–10). Labels placed on the triazole ring or near the amide/imine functionality could suffer from Deuterium-Hydrogen exchange (D/H exchange), compromising quantification.

-

Mass Shift (+5 Da): A +5 Da shift is optimal. It moves the IS mass envelope far enough away from the natural isotope abundance of the analyte (M+0, M+1, M+2 due to Chlorine-37) to prevent "cross-talk" or spectral overlap.

Structural Visualization

The following diagram illustrates the chemical structure and the specific deuteration sites.

Figure 1: Structural map of Estazolam-d5 highlighting the stable isotope labeling position on the pendant phenyl ring.

Part 2: Synthesis & Quality Control

Synthetic Route Logic

The synthesis of Estazolam-d5 typically does not involve direct deuteration of the finished drug, which would be non-selective. Instead, it employs a deuterated building block .

-

Precursor: Benzophenone-d5 (specifically (2-amino-5-chlorophenyl)(phenyl-d5)methanone).

-

Process:

-

The d5-benzophenone is reacted with a glycine equivalent to form the benzodiazepine-d5 core.

-

The triazole ring is annealed using hydrazine and an orthoester (e.g., triethyl orthoformate).

-

-

Result: The deuterium atoms are "locked" into the aromatic system before the complex heterocyclic core is formed.

Critical Quality Control Parameters

For use in regulated bioanalysis (GLP/GMP), the IS must meet strict criteria:

-

Isotopic Purity:

d5. The presence of d0 (unlabeled Estazolam) must be -

Chemical Purity:

.[3][4] Impurities can cause ion suppression in the MS source.

Part 3: Bioanalytical Application (LC-MS/MS)

Validated Workflow

The following protocol outlines a standard extraction and detection workflow for Estazolam in human plasma/urine using Estazolam-d5.

Figure 2: Step-by-step bioanalytical workflow for Estazolam quantification.

Mass Spectrometry Parameters (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are critical for setting up the method. The "Quantifier" transition is the most abundant and stable, while the "Qualifier" confirms identity.

Table 1: MRM Transitions for Estazolam and Estazolam-d5

| Compound | Precursor Ion ( | Product Ion (Quant) ( | Product Ion (Qual) ( | Collision Energy (eV) |

| Estazolam | 295.1 ( | 267.1 | 205.1 | 35 / 45 |

| Estazolam-d5 | 300.1 ( | 272.1 | 210.1 | 35 / 45 |

Mechanistic Insight:

-

Transition 295

267: Represents the loss of 28 Da (likely -

Transition 295

205: Represents the deep fragmentation to the chlorobenzophenone core. This core retains the phenyl ring. Thus, the d5 IS transition shifts to 300

Chromatography Conditions

-

Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Isotope Effect: Deuterated compounds are slightly more lipophilic but often elute slightly earlier than non-deuterated analogs on C18 columns due to slightly smaller molar volume. Expect Estazolam-d5 to elute ~0.02–0.05 min before Estazolam.

Part 4: Troubleshooting & Validation

Cross-Talk (Signal Contribution)

-

Problem: High concentrations of the analyte (Estazolam) may produce an isotope peak (

) that interferes with the IS channel. -

Solution: Estazolam contains Chlorine (

and

Handling & Storage

-

Solubility: Estazolam-d5 is soluble in Methanol, Ethanol, and DMSO.

-

Storage: Store neat powder at -20°C. Solutions in methanol are stable for at least 12 months at -20°C.

-

Controlled Substance: Estazolam is a Schedule IV substance (USA).[3] The d5 analog is generally treated with similar regulatory strictness in many jurisdictions; ensure proper licensing before procurement.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3261, Estazolam. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Estazolam Mass Spectrum (Electron Ionization).[5] Retrieved from [Link]

-

Zhu, Y., et al. (2022). Time course of estazolam in single-strand hair based on micro-segmental analysis after controlled oral administration. Frontiers in Chemistry. Retrieved from [Link]

-

SCIEX Technical Notes. A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines. Retrieved from [Link]

Sources

Estazolam-d5 solubility in methanol and acetonitrile

Executive Summary

This technical guide provides a comprehensive framework for the solubility, stability, and analytical handling of Estazolam-d5 (deuterated internal standard). Designed for analytical chemists and drug development professionals, this document moves beyond basic product inserts to address the practical challenges of integrating this isotope-labeled standard into LC-MS/MS workflows.

Key Technical Takeaways:

-

Primary Solvent: Methanol (MeOH) is the industry-standard solvent for high-concentration stock solutions (100 µg/mL – 1 mg/mL) due to optimal stability and solubility.[1][2]

-

Secondary Solvent: Acetonitrile (ACN) is the preferred solvent for working standards and mobile phases to align with Reversed-Phase Chromatography (RPC) conditions and minimize solvent-mismatch peak distortion.[1][2]

-

Isotope Effect: The deuteration (d5) of the phenyl ring does not statistically alter the solubility profile compared to the non-labeled parent compound, allowing the use of parent solubility data as a valid proxy.

Physicochemical Profile

Understanding the fundamental chemistry of Estazolam-d5 is prerequisite to correct solvent selection.[1][2] The compound is a triazolo-benzodiazepine, a fusion that imparts unique polarity compared to classical 1,4-benzodiazepines.[1][2]

| Property | Data Value | Technical Insight |

| Compound Name | Estazolam-d5 | Stable-isotope labeled internal standard (IS).[1][2] |

| Chemical Structure | Triazolo[4,3-a][1,4]benzodiazepine core | The triazole ring increases polarity relative to diazepam but remains lipophilic.[1][2] |

| Molecular Weight | ~299.77 g/mol | +5 Da shift from parent (294.7 g/mol ) for MS resolution.[1][2] |

| pKa | ~2.8 (Weak Base) | Ionizes in acidic mobile phases (Formic Acid/Ammonium Formate).[1][2] |

| LogP (Octanol/Water) | 1.7 – 2.7 (Experimental range) | Moderate lipophilicity; requires organic solvent for solubilization.[1][2] |

| Solubility (Water) | Practically Insoluble (< 1.5 mg/L) | Critical: Never attempt to dissolve neat solid directly in water.[1][2] |

Solubility Analysis: Methanol vs. Acetonitrile

Methanol (MeOH)[1][2]

-

Commercial Availability: Most Certified Reference Materials (CRMs) of Estazolam-d5 are supplied as 100 µg/mL or 1 mg/mL solutions in Methanol.[1][2]

-

Mechanism: Methanol’s protic nature stabilizes the polar triazole moiety, preventing precipitation during long-term storage at -20°C.[1][2]

Acetonitrile (ACN)[1][2]

-

Solubility Limit: High (Specific quantitative limit > 5 mg/mL inferred from general BZD chemistry).[1][2]

-

Application: ACN is the preferred organic modifier for LC-MS/MS.[1][2] Diluting methanolic stocks into ACN is standard practice.[1][2]

-

Advantage: ACN has lower viscosity than MeOH, resulting in lower column backpressure and sharper peaks in UPLC applications.

Solvent Selection Decision Matrix

The following logic gate determines the appropriate solvent based on your immediate analytical stage.

Figure 1: Decision matrix for solvent selection. Methanol is prioritized for storage stability, while Acetonitrile is prioritized for chromatographic performance.

Technical Protocols

Protocol A: Handling & Transfer of CRM Ampoules

Objective: To transfer the manufacturer-supplied methanolic solution (usually 1 mL) to a storage vial without mass loss or concentration error.

Prerequisites:

-

Class A Volumetric Pipette or calibrated positive-displacement pipette.[1][2]

-

Amber LC vial (silanized glass preferred) with PTFE-lined screw cap.[1][2]

Step-by-Step Workflow:

-

Homogenization: Sonicate the sealed ampoule for 1 minute to ensure solution uniformity.

-

Centrifugation: Briefly centrifuge (tap down) to ensure no liquid is trapped in the ampoule head.

-

Opening: Snap the ampoule at the score line using a safety breaker.

-

Transfer:

-

Direct Use: Withdraw the exact required volume (e.g., 100 µL) directly.

-

Stock Transfer: Transfer the entire contents to a 2 mL amber vial. Note: Manufacturers often overfill ampoules (e.g., 1.1 mL).[1] Do not assume 1.0 mL total volume; always pipette an aliquot to define the concentration.

-

-

Storage: Label the vial with "Estazolam-d5 Stock," Solvent (MeOH), Date, and Concentration. Store at -20°C.

Protocol B: Preparation of Working Internal Standard (IS) Solution

Objective: To create a working solution (e.g., 100 ng/mL) compatible with an ACN/Water mobile phase.

Workflow:

Figure 2: Dilution workflow for preparing a working internal standard solution from a high-concentration stock.

Methodology:

-

Calculation:

. To make 10 mL of 100 ng/mL IS from a 100 µg/mL stock: -

Diluent Selection: Use 100% Acetonitrile or 50:50 ACN:Water .[1][2]

-

Execution: Add 10 µL of Stock to 9.99 mL of Diluent. Vortex for 30 seconds.[1][2]

Stability & Storage Guidelines

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Freezer) | Prevents thermal degradation and minimizes solvent evaporation.[1][2] |

| Light | Amber Glass | Benzodiazepines are photosensitive.[1][2] Estazolam is relatively stable, but protection prevents UV-induced ring opening.[1] |

| Container | PTFE-lined caps | Avoids leaching of plasticizers (phthalates) which can interfere with MS signals.[1][2] |

| Shelf Life | 12-24 Months | In MeOH at -20°C. Working dilutions in ACN/Water should be prepared weekly.[1][2] |

LC-MS/MS Application Context

When developing an assay for Estazolam, the solubility profile dictates the mobile phase.

-

Mobile Phase A: Water + 0.1% Formic Acid (or 2 mM Ammonium Formate).[1][2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

-

Note: Methanol can be used as Mobile Phase B, but Acetonitrile typically provides better peak shape and lower backpressure for benzodiazepines.

-

-

Injection Solvent: The sample injection solvent should match the initial gradient conditions (e.g., 10-20% ACN in Water).[1][2]

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 3261, Estazolam. Retrieved October 26, 2023, from [Link]

-

Jouyban, A., et al. (2009). Solubility of Chlordiazepoxide, Diazepam, and Lorazepam in Ethanol + Water Mixtures.[6][7] Journal of Chemical & Engineering Data. [Link][2][7]

-

Melo, P., et al. (2011). Benzodiazepine Stability in Postmortem Samples Stored at Different Temperatures. Journal of Analytical Toxicology. [Link][2]

Sources

- 1. Estazolam [webbook.nist.gov]

- 2. Estazolam | C16H11ClN4 | CID 3261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mims.com [mims.com]

- 5. Estazolam (estazolam) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]

- 6. digital.library.unt.edu [digital.library.unt.edu]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Estazolam-d5 Certificate of Analysis (CoA) Interpretation and Application

Executive Summary

This guide provides a rigorous technical framework for interpreting the Certificate of Analysis (CoA) of Estazolam-d5 (CAS: 170082-16-3), a stable isotope-labeled internal standard (SIL-IS) used in the quantification of Estazolam.[1] While many researchers treat CoAs as simple receipt documents, in high-sensitivity LC-MS/MS workflows, the CoA is a calibration tool.[1] Misinterpretation of isotopic purity, residual solvent content, or salt forms can introduce systematic bias into quantitative data. This document outlines the critical inspection points, mathematical corrections, and experimental handling required to ensure ISO 17025/17034 compliance.

Introduction: The Role of Estazolam-d5 in IDMS

Estazolam-d5 is the pentadeuterated analog of the triazolobenzodiazepine Estazolam.[1] It is primarily employed in Isotope Dilution Mass Spectrometry (IDMS) .

In complex matrices (blood, urine, hair), "matrix effects" cause ion suppression or enhancement, altering the signal intensity of the analyte.[2][3] Because Estazolam-d5 is chemically identical to the native target but mass-differentiated (+5 Da), it co-elutes and experiences the exact same ionization environment.[1]

The Core Principle:

Anatomy of the CoA: Critical Data Points

When you receive an Estazolam-d5 ampule (typically 100

Identity and Structure

-

Chemical Name: 8-Chloro-6-(phenyl-d5)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine.[1][5][6]

-

Labeling Position: The five deuterium atoms are typically located on the pendant phenyl ring . This position is metabolically stable and resistant to back-exchange in protic solvents (unlike protons alpha to a carbonyl or amine).[1]

-

CAS Number: 170082-16-3 (Salt-free).[1] Note: Ensure you are not using the CAS for the non-deuterated parent (29975-16-4).[1]

Purity Metrics: The "Two-Purity" Trap

A common error is confusing Chemical Purity with Isotopic Purity.[1]

| Metric | Definition | Method | Critical Threshold |

| Chemical Purity | % of the material that is Estazolam (regardless of isotope).[1] | HPLC-UV / GC-FID | >98% (typically) |

| Isotopic Purity | % of the molecules that are actually | HRMS / NMR | >99% Atom % D |

Why it matters:

-

Low Chemical Purity: Introduces unknown contaminants into your source, potentially causing noise.

-

Low Isotopic Purity: If the standard contains significant amounts of

(native Estazolam), spiking the IS will artificially increase the calculated concentration of the analyte in the sample. This is known as the "Blank Contribution."

Isotopic Distribution Analysis

The CoA will list the isotopic distribution (e.g.,

Example Distribution:

Scientific Check: You must verify that the

Quantitative Calculations

To prepare accurate calibrators, you must correct the "nominal" concentration listed on the ampule using the CoA data.

The Mass Balance Equation

Certified Reference Materials (CRMs) often report a "Certified Concentration" that already accounts for purity. However, if you are working with neat powder, you must calculate the Purity Factor (PF) :

graphic Purity

×

(

1

−

%

Water

+

%

Residual Solvents

+

%

Inorganics

100

)

PF = \text{Chromatographic Purity}Salt Correction

Estazolam is typically supplied as a free base. However, if your CoA indicates a salt form (e.g., Estazolam HCl), you must apply a molecular weight correction factor to determine the mass of the active moiety.

[1]Visualization: Workflows and Mechanisms

CoA Verification Workflow

This diagram illustrates the decision tree for accepting a new lot of reference material.

Caption: Figure 1. Decision logic for validating Estazolam-d5 reference material prior to method integration.

Mechanism of Matrix Effect Compensation

This diagram explains why the d5-analog is superior to external calibration.

Caption: Figure 2. The self-correcting mechanism of Isotope Dilution Mass Spectrometry (IDMS) using Estazolam-d5.

Experimental Protocol: Handling and Storage

To maintain the integrity certified in the CoA, follow this "Senior Scientist" protocol.

Ampule Opening & Transfer

Most CRMs come in flame-sealed ampules.[1]

-

Temperature Equilibration: Allow the ampule to reach room temperature (20-25°C) before opening. Opening a cold ampule can cause condensation, altering the concentration.

-

Sonication: Sonicate the ampule for 1-2 minutes. This ensures homogeneity, especially if the solvent (often Methanol) has stratified during cold storage.

-

Transfer: Snap the ampule and immediately transfer the contents to a certified Class A volumetric flask or a gas-tight vial. Do not leave open; Methanol evaporates quickly, increasing concentration.

Storage of Working Standards

-

Neat Material: Store at -20°C, protected from light.

-

Solutions: Estazolam is stable in Methanol. However, deuterium exchange can theoretically occur in acidic, protic environments over long periods.

-

Self-Validating Check: Periodically inject the "Old IS" against a "Freshly Prepared IS."[1] If the response ratio deviates by >5%, discard the old stock.

References

-

National Institute of Standards and Technology (NIST). (2025).[1] Estazolam Mass Spectrum and Chemical Data.[5] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

ISO. (2016).[7] ISO 17034:2016 General requirements for the competence of reference material producers.[7] International Organization for Standardization. [Link]

-

Cortez, R., et al. (2020). Matrix Effects in LC-MS/MS: Strategies for Compensation. Chromatography Online. [Link]

-

PubChem. (2025).[9] Estazolam Compound Summary. National Library of Medicine. [Link]

Sources

- 1. Estazolam [webbook.nist.gov]

- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Estazolam [webbook.nist.gov]

- 6. Nomor CAS: ESTAZOLAM-D5: 170082-16-3 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Estazolam | C16H11ClN4 | CID 3261 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Controlled Substance Schedule Classification of Estazolam-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the controlled substance scheduling for Estazolam-d5, grounded in the regulatory frameworks of the United States. By examining the established classification of the parent compound, Estazolam, and the specific legal and scientific considerations for deuterated analogs, this document offers a comprehensive understanding for professionals in the field of drug development and research.

Executive Summary: The Regulatory Status of Estazolam-d5

Estazolam, a benzodiazepine, is unequivocally classified as a Schedule IV controlled substance in the United States.[1][2][3][4] Its deuterated analog, Estazolam-d5, while not explicitly listed by name in the Controlled Substances Act (CSA), is treated as a positional isomer of Estazolam. Consequently, Estazolam-d5 is also regulated as a Schedule IV controlled substance. This determination stems from the legal definitions within the CSA that extend control to isomers of listed substances. The Food and Drug Administration (FDA) may consider a deuterated drug a New Chemical Entity (NCE) for exclusivity purposes, but this does not alter its scheduling under the Drug Enforcement Administration (DEA).

The Foundation: Estazolam's Scheduling and Mechanism of Action

The regulatory journey of any analog begins with its parent compound. Estazolam's placement in Schedule IV is a result of a careful balancing act, weighing its therapeutic benefits against its potential for abuse and dependence.

United States Controlled Substance Scheduling

In the United States, the Controlled Substances Act categorizes drugs into five schedules based on their medical use, potential for abuse, and safety or dependence liability.[5][6] Schedule IV substances are defined as having a low potential for abuse relative to Schedule III drugs, a currently accepted medical use in treatment, and a limited potential for physical or psychological dependence.[7]

Estazolam is explicitly listed as a depressant in 21 CFR § 1308.14, officially placing it under Schedule IV of the Controlled Substances Act.[2][3][4] This classification subjects Estazolam to specific regulatory controls regarding its manufacturing, distribution, and prescription.[7]

International Consensus

Internationally, the United Nations Convention on Psychotropic Substances of 1971 provides a framework for the control of psychoactive drugs. The World Health Organization (WHO) recommends substances for international control based on a risk-benefit analysis.[8] Following these recommendations, 34 benzodiazepines are under international control, typically at the Schedule IV level of the 1971 convention, requiring a physician's prescription.[8] This international consensus aligns with the scheduling of Estazolam in the United States and underscores the global recognition of its potential for abuse.

Pharmacological Basis for Control

Estazolam, like other benzodiazepines, exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action leads to central nervous system depression, resulting in sedation, hypnosis, and anxiolysis. It is this mechanism that also underlies its potential for abuse and the development of physical and psychological dependence.[1] The use of benzodiazepines exposes users to risks of abuse, misuse, and addiction, which can lead to overdose or death.[1]

The Deuterated Analog: Understanding the Regulatory Nuances of Estazolam-d5

The introduction of deuterium, a stable isotope of hydrogen, into a drug molecule can alter its pharmacokinetic profile.[9][10] This "deuterium switch" can lead to a more stable chemical bond, potentially improving a drug's efficacy and safety.[9]

The "Isomer" and "Analogue" Provisions of the CSA

The Controlled Substances Act extends its regulatory reach beyond explicitly named substances. The scheduling of a controlled substance often includes its salts, isomers, and salts of isomers.[2][5] Furthermore, the Controlled Substance Analogue Enforcement Act of 1986 allows any chemical "substantially similar" to a Schedule I or II controlled substance to be treated as such. While Estazolam is a Schedule IV substance, the principle of regulating structurally similar compounds is well-established.

For Schedule IV substances like Estazolam, the relevant legal text is found in 21 CFR § 1308.14(c), which states that the schedule includes the listed substance and "its salts, isomers, and salts of isomers whenever the existence of such salts, isomers, and salts of isomers is possible within the specific chemical designation." Since Estazolam-d5 is a positional isomer of Estazolam—differing only in the isotopic composition of some of its hydrogen atoms—it falls under the regulatory umbrella of Schedule IV.

FDA's New Chemical Entity (NCE) Designation vs. DEA Scheduling

A critical distinction for drug developers is the difference between the FDA's classification for marketing purposes and the DEA's scheduling for control purposes. The FDA has determined that deuterated versions of previously approved drugs can be considered New Chemical Entities (NCEs).[11][12] This is based on a strict, structure-based definition of an "active moiety," as the carbon-deuterium bond is fundamentally different from a carbon-hydrogen bond.[11][13]

The landmark approval of deutetrabenazine, a deuterated version of tetrabenazine, as an NCE established a significant precedent.[11][12][14][15] This designation grants the deuterated drug a period of market exclusivity. However, this NCE status does not exempt the drug from DEA scheduling if its non-deuterated counterpart is a controlled substance.

The following diagram illustrates the distinct regulatory pathways for a deuterated analog of a controlled substance:

Conclusion

The controlled substance classification of Estazolam-d5 is directly inherited from its parent compound, Estazolam. While the nuances of FDA's NCE designation for deuterated drugs provide a pathway for market exclusivity, they do not alter the fundamental scheduling under the DEA's Controlled Substances Act. Researchers and drug development professionals must operate under the assumption that Estazolam-d5 is a Schedule IV substance and adhere to all applicable regulations for its handling, storage, and use. A thorough understanding of these parallel regulatory frameworks is essential for compliant and successful research and development in this space.

References

- Regulatory Considerations for Deuterated Products - Salamandra. (2025, January 31). Vertex AI Search.

- List of Schedule IV controlled substances (U.S.). Grokipedia.

- Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. (2017, November 21). Biochemistry.

- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuter

- FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. (2017, July 16). FDA Law Blog.

- Estazolam Tablets, USP C-IV Rx only. DailyMed.

- Drug Enforcement Administr

- Deuterium in drug discovery: progress, opportunities and challenges. (2023, July 15).

- 21 CFR Part 1308 -- Schedules of Controlled Substances. eCFR.

- 21 CFR 1308.14 -- Schedule IV. eCFR.

- 21 CFR § 1308.14 - Schedule IV.

- PART 1308—SCHEDULES OF CONTROLLED SUBSTANCES. GovInfo.

- International regulation of benzodiazepines. (1992, January).

- Deuter

- Deuterated Drugs Are New Chemical Entities. (2017, July 10). JDSupra.

- Contribution to the appropriate use of benzodiazepines. (2001, March 28).

- Drug Scheduling.

- Legislative Scheduling of Controlled Substances. (2025, June 9). Congress.gov.

- Controlled Substance Schedules. DEA Diversion Control Division.

- Controlled Substances List. [Source Name Redacted].

- 21 USC 812: Schedules of controlled substances. Office of the Law Revision Counsel.

- Drug Scheduling and Penalties. Campus Drug Prevention.

- Schedules of Controlled Substances: Extension of Temporary Placement of Clonazolam, Diclazepam, Etizolam, Flualprazolam, and Flubromazolam in Schedule I of the Controlled Substances Act. (2025, July 25). Federal Register.

- Benzodiazepine and Z-Drug Safety Guideline. (2021, June 1). Kaiser Permanente Washington.

- Guidelines for the Use of Benzodiazepines in the State of New Mexico. (2018, February 19). [Source Name Redacted].

- Report of the International Narcotics Control Board for 2022. (2022, March 23).

Sources

- 1. Estazolam Tablets, USP C-IV Rx only [dailymed.nlm.nih.gov]

- 2. govinfo.gov [govinfo.gov]

- 3. eCFR :: 21 CFR 1308.14 -- Schedule IV. [ecfr.gov]

- 4. 21 CFR § 1308.14 - Schedule IV. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 5. dea.gov [dea.gov]

- 6. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. International regulation of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. salamandra.net [salamandra.net]

- 10. research.uniupo.it [research.uniupo.it]

- 11. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 12. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 13. isotope.com [isotope.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bioscientia.de [bioscientia.de]

Introduction: The Strategic Value of Deuterium in Triazolobenzodiazepine Development

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Triazolobenzodiazepines

The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, is a potent tool in modern medicinal chemistry and drug development.[1][2] This guide provides an in-depth exploration of the synthesis pathways for introducing deuterium into the triazolobenzodiazepine scaffold, a class of privileged heterocyclic systems known for their significant biological activities, including alprazolam and triazolam.[3][4][5]

The core principle behind the utility of deuteration is the Kinetic Isotope Effect (KIE).[1][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve C-H bond cleavage in the rate-determining step to proceed more slowly.[1] Since many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve such cleavage, selective deuteration at metabolically vulnerable sites can significantly enhance a drug's pharmacokinetic profile.[1] This can lead to:

-

Increased Metabolic Stability: The drug is broken down more slowly.[7][8]

-

Prolonged Half-life (t½): The drug remains active in the body for a longer duration.[1]

-

Increased Systemic Exposure (AUC): A higher concentration of the drug is available to exert its therapeutic effect.[1]

-

Reduced Formation of Undesirable Metabolites: The generation of potentially toxic or inactive metabolites can be minimized.[1][7]

Beyond metabolic enhancement, deuterium-labeled triazolobenzodiazepines are indispensable as internal standards for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy in pharmacokinetic and forensic studies.[9][10]

Core Synthetic Architecture of Triazolobenzodiazepines

Understanding the fundamental synthesis of the triazolobenzodiazepine core is crucial for identifying strategic opportunities for deuterium incorporation. Two prevalent strategies dominate the field: sequential ring formation and convergent multicomponent reactions.

-

Sequential Synthesis: Diazepine Formation Followed by Triazole Annulation This classic and reliable approach involves the initial construction of the 1,4-benzodiazepine ring system, followed by the fusion of the triazole ring. A common pathway, particularly for 1-methyl-substituted triazolobenzodiazepines like alprazolam, proceeds by converting a 1,4-benzodiazepin-2-one to a 1,4-benzodiazepin-2-thione. This intermediate is then reacted with hydrazine, followed by cyclization with an appropriate orthoester or carboxylic acid derivative to form the fused triazole ring.[4]

-

Convergent Synthesis: Multicomponent Reactions (MCRs) and Intramolecular Cycloadditions Modern synthetic chemistry favors more efficient and atom-economical methods.[3][11] One-pot syntheses leveraging multicomponent reactions have become popular for assembling the triazolobenzodiazepine scaffold.[3][5][11] A notable example involves the reductive amination of a 2-azidobenzaldehyde with propargylamine. The resulting intermediate undergoes a thermally induced intramolecular Huisgen [3+2] cycloaddition (an azide-alkyne reaction) to rapidly and efficiently construct the final fused-ring system.[11][12]

Strategic Deuterium Incorporation: Methodologies and Rationale

The choice of deuteration strategy depends on the desired labeling position, the availability of starting materials, and the chemical stability of the target molecule and its intermediates. The primary approaches can be broadly categorized into synthesis from deuterated precursors and post-synthetic hydrogen-deuterium (H/D) exchange.

Caption: Decision workflow for selecting a deuterium labeling strategy.

Method 1: Synthesis from Deuterated Precursors

This "bottom-up" approach offers the most precise control over the location and extent of deuterium incorporation. It involves using starting materials or reagents where the deuterium atoms are already present.

-

Deuterated Building Blocks: The synthesis can commence from a core scaffold that is already deuterated. For example, using a deuterated benzophenone in the initial steps of a benzodiazepine synthesis will result in labeling on the aromatic rings.[13] Similarly, starting with perdeuterated benzene allows for the synthesis of analogs with fully deuterated phenyl rings.[14]

-

Deuterated Reagents: This is highly effective for labeling specific functional groups. For instance, to create alprazolam-d3, a deuterated methylating agent or a reagent like tri(deutero)ethyl orthoacetate can be used during the triazole ring formation step, specifically labeling the 1-methyl group.[15] Reductive deuteration using reagents like lithium aluminum deuteride (LiAlD4) is another powerful technique.

Method 2: Hydrogen-Deuterium (H/D) Exchange

H/D exchange reactions are performed on a late-stage intermediate or the final triazolobenzodiazepine molecule, making this a highly efficient strategy for lead optimization. These methods swap existing protons for deuterium atoms from a deuterium source.

-

Base-Catalyzed Exchange: This method is effective for exchanging acidic protons. In the context of triazolobenzodiazepines, benzylic protons can be exchanged using a suitable base (e.g., cesium carbonate) and a deuterium source like deuterochloroform (CDCl3) or heavy water (D2O).[16][17] A patent describes the synthesis of deuterated triazolam by heating the parent compound with cesium carbonate and deuterochloroform.[16]

-

Metal-Catalyzed Exchange: Transition metals, particularly palladium and ruthenium, are excellent catalysts for activating C-H bonds, facilitating their exchange with deuterium from D2O.[18][19] This method is especially useful for labeling aromatic and heteroaromatic C-H bonds that are otherwise unreactive.[18][19]

-

Acid-Catalyzed Exchange: Strongly acidic deuterated media (e.g., deuterated sulfuric acid) can promote the exchange of certain aromatic protons. This has been successfully applied in the synthesis of precursors for deuterated lorazepam.[13]

| Strategy | Advantages | Disadvantages | Typical Reagents/Sources |

| From Precursors | High regioselectivity; predictable outcome; high isotopic enrichment. | Requires multi-step synthesis; deuterated starting materials can be expensive. | Deuterated benzophenones, CD3I, LiAlD4, deuterated solvents as reactants. |

| H/D Exchange | Operationally simple; performed late-stage; ideal for rapid analog generation. | Less regioselective; potential for scrambling; may require harsh conditions. | D2O, CDCl3, DMSO-d6, Pd/C, Cs2CO3, D2SO4. |

Table 1: Comparison of primary deuterium labeling strategies.

Experimental Protocols: Synthesis of Deuterated Triazolobenzodiazepines

The following protocols provide detailed, step-by-step methodologies for the synthesis of specific deuterium-labeled triazolobenzodiazepines, illustrating the practical application of the strategies discussed.

Protocol 1: Synthesis of Alprazolam-d3 via Deuterated Reagent

This protocol describes the synthesis of alprazolam labeled with three deuterium atoms on the 1-methyl group, a common internal standard.[15] The strategy involves the cyclization of the benzodiazepine-2-hydrazone intermediate with a deuterated orthoester.

Caption: Reaction scheme for the synthesis of Alprazolam-d3.

Step 1: Synthesis of 7-chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine

-

To a solution of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione (1.0 eq) in n-butanol (10 mL per gram of thione), add hydrazine hydrate (5.0 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature, then cool further in an ice bath for 1 hour to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the hydrazino intermediate as a pale yellow solid.

Step 2: Cyclization to form Alprazolam-d3

-

Suspend the 7-chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine intermediate (1.0 eq) in n-butanol.

-

Add tri(deutero)ethyl orthoacetate (CD3C(OEt)3) (1.5 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the mixture to reflux for 16-24 hours. Monitor the formation of the triazole ring by LC-MS.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Alprazolam-d3.

-

Validation: Confirm the structure and isotopic purity using ¹H-NMR (absence of the N-methyl singlet), ²H-NMR, and high-resolution mass spectrometry (to confirm the mass increase of +3 amu).

Protocol 2: Synthesis of Deuterated Triazolam via Base-Catalyzed H/D Exchange

This protocol is adapted from a patented procedure and demonstrates a late-stage H/D exchange on the triazolam core structure.[16] The exchange likely occurs at a position activated by the adjacent rings.

Step 1: Hydrogen-Deuterium Exchange Reaction

-

In a dry three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-[1][3][11]triazolo[4,3-a][1][11]benzodiazepine (triazolam) (1.0 eq) in dimethyl sulfoxide (DMSO) (approx. 20 mL per 500 mg of triazolam).[16]

-

Stir the solution at room temperature for 15-20 minutes until fully dissolved.

-

Add powdered cesium carbonate (Cs2CO3) (approx. 3.0 eq) to the flask, followed by deuterochloroform (CDCl3) (approx. 10 eq volume relative to the substrate).[16]

-

Heat the reaction mixture to over 40°C (a range of 40-60°C is typical) and stir for 12-24 hours. The progress of deuteration can be monitored by taking aliquots and analyzing by LC-MS to observe the mass shift.

-

After the desired level of deuterium incorporation is achieved, cool the mixture to room temperature.

Step 2: Work-up and Purification

-

Quench the reaction by slowly adding water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Remove the solvent under reduced pressure to yield the crude deuterated triazolam.

-

Purify the product using preparative HPLC or column chromatography to isolate the desired deuterated species.

-

Validation: Characterize the final product by mass spectrometry to determine the number of incorporated deuterium atoms and by NMR to identify the positions of labeling.

Conclusion and Future Outlook

The synthesis of deuterium-labeled triazolobenzodiazepines is a critical endeavor that supports both advanced drug development and high-fidelity bioanalysis. The choice between building the molecule from deuterated precursors and performing late-stage H/D exchange is a strategic one, dictated by the specific goals of the research. While synthesis from labeled precursors provides unparalleled precision, the efficiency of H/D exchange methods, especially those using modern catalytic systems, offers a rapid pathway to novel deuterated analogs.[19][20] As our understanding of drug metabolism deepens and as synthetic methodologies evolve, the precision deuteration of complex scaffolds like the triazolobenzodiazepines will continue to be a cornerstone of designing safer and more effective medicines.

References

- An in-depth guide to the role of deuterium labeling in pharmacokinetic studies. (2025). BenchChem.

-

One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions. Molecules. (2019). [Link]

- Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process.

- Synthesis and Diversification of 1,2,3-Triazole-Fused 1,4-Benzodiazepine Scaffolds. Molecules. (2023).

- Donald, J. R., et al. (2012). Explore Three-Dimensional Chemical Space with Triazolobenzodiazepines. ACS Comb. Sci., 14, 135.

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences. (2025).

- Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group, Princeton University. (2014).

- Deuterated triazolam and preparation method thereof.

- Stable Isotope-Labeled Products For Metabolic Research.

-

Triazolobenzodiazepine - Synthesis. Wikipedia. [Link]

-

Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]

-

Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b][1][3][11]triazolo[1,5-d][1][11]diazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions. Beilstein Journal of Organic Chemistry. (2018).

-

Torres, H. (2026). Diazepam (isotopically labeled with deuterium, diazepam-d2) synthesis. ResearchGate. [Link]

-

Deuterium Editing of Small Molecules: A Case Study on Antitumor Activity of 1,4-Benzodiazepine-2,5-dione Derivatives. Journal of Medicinal Chemistry. (2024). [Link]

-

Lee, S., et al. (2015). Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry. Forensic Science International. [Link]

-

Diazepam (isotopically labeled with deuterium, diazepam-d5) synthesis. YouTube. (2026). [Link]

-

Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. ResearchGate. (2009). [Link]

-

Akula, H. K., & Lakshman, M. K. (2012). Synthesis of deuterated 1,2,3-triazoles. The Journal of Organic Chemistry, 77(20), 8896–8904. [Link]

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. (2022). [Link]

- A kind of preparation method of alprazolam intermediate.

-

Synthesis of deuterium‐labeled zaleplon‐d5 as an internal standard. ResearchGate. (2025). [Link]

-

Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone. Scientific Reports. (2023). [Link]

-

Kumar, V., et al. (2023). Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203. Biomedical Research, 49(3). [Link]

-

Isolation and Structural Elucidation of Degradation Products of Alprazolam: Photostability Studies of Alprazolam Tablets. ResearchGate. (2025). [Link]

- Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.

-

Synthesis of Deuterated Materials. Oak Ridge National Laboratory. [Link]

- Process for preparing triazolobenzodiazepines.

-

Alprazolam. PubChem, National Center for Biotechnology Information. [Link]

-

Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science. (2017). [Link]

-

Production of Alprazolam. LookChem. [Link]

-

Koeves, G. J. (1991). Synthesis of deuterium labelled lorazepam. Journal of Labelled Compounds and Radiopharmaceuticals, 29(1), 15-22. [Link]

-

Deuteration and Tritiation of Pharmaceuticals by Non-Directed Palladium-Catalyzed C-H Activation in Heavy and Super-Heavy Water. Chemistry – A European Journal. (2024). [Link]

-

Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications. [Link]

-

Base-catalyzed hydrogen–deuterium exchange and dehalogenation reactions of 1,2,3-triazole derivatives. ResearchGate. (2025). [Link]

-

Alprazolam. NIST Chemistry WebBook. [Link]

-

Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide. Journal of Labelled Compounds and Radiopharmaceuticals. (2021). [Link]

-

One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions. National Center for Biotechnology Information. (2019). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazolobenzodiazepine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 9. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]